Mitochondrial Protein Synthesis (MPS) Inhibition: TBI-223 Exhibits >22-Fold Lower Potency than Linezolid, Indicating Reduced Toxicity Risk
In a side-by-side comparison of oxazolidinones using the MitoBiogenesis in-cell ELISA assay, TBI-223 demonstrated an MPS IC50 of 68 μg/mL, compared to 3 μg/mL for linezolid [1]. This >22-fold higher IC50 indicates that TBI-223 is a significantly weaker inhibitor of mitochondrial protein synthesis, a key driver of clinical myelosuppression and neuropathy. The MPS IC50 values for other analogs were: tedizolid 0.2 μg/mL, sutezolid 4.2 μg/mL, delpazolid 5.8 μg/mL, and contezolid 10.6 μg/mL [1].
| Evidence Dimension | Mitochondrial protein synthesis inhibition (IC50) |
|---|---|
| Target Compound Data | 68 μg/mL |
| Comparator Or Baseline | Linezolid: 3 μg/mL; Tedizolid: 0.2 μg/mL; Sutezolid: 4.2 μg/mL; Delpazolid: 5.8 μg/mL; Contezolid: 10.6 μg/mL |
| Quantified Difference | TBI-223 is >22-fold less potent than linezolid and >340-fold less potent than tedizolid in inhibiting mitochondrial protein synthesis |
| Conditions | MitoBiogenesis in-cell ELISA assay measuring COX-1/SDH-A protein synthesis in mammalian cells |
Why This Matters
Procurement of TBI-223 over linezolid is justified by a >22-fold reduction in mitochondrial toxicity risk, a critical factor for long-duration TB regimens requiring months of therapy.
- [1] Nielsen DA, et al. Side-by-Side Profiling of Oxazolidinones to Estimate the Therapeutic Window against Mycobacterial Infections. Antimicrob Agents Chemother. 2023;67(4):e01652-22. View Source
